![molecular formula C20H14O6 B2991532 4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl acetate CAS No. 898415-86-6](/img/structure/B2991532.png)
4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl acetate
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Description
The compound “4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl acetate” is a chemical compound with a molecular formula of C33H24O7 . It has an average mass of 532.539 Da and a mono-isotopic mass of 532.152222 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 1-(7-methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one has been prepared by condensation of 1-(7-methoxy-1-benzofuran-2-yl)ethanone with 4-methylbenzaldehyde in a basic medium . The chemical structure was confirmed by elemental analysis, FT-IR, 1H NMR, and 13C NMR .Scientific Research Applications
Pharmaceuticals
Benzofuran derivatives are known for their strong biological features, including analgesic (pain relief), antiparasitic , antibacterial , and anticancer properties. They are also used as kinase inhibitors , which are important in the treatment of various diseases such as cancer .
Agriculture
In agriculture, benzofuran derivatives can be used as growth regulators or pesticides due to their biological activities .
Fluorescence Sensors
These compounds can serve as fluorescence sensors in biochemical research for detecting specific ions or molecules .
Antioxidants and Oxidants
Benzofuran derivatives can act as antioxidants, protecting cells from damage caused by free radicals, or as oxidants in chemical reactions .
Brightening Agents
They may be used as brightening agents in the manufacturing of dyes and pigments .
Chemistry Research
In chemistry research, benzofuran derivatives are valuable for their reactivity and can be used to synthesize a variety of complex molecules .
properties
IUPAC Name |
[4-(7-methoxy-1-benzofuran-2-yl)-2-oxochromen-6-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O6/c1-11(21)24-13-6-7-16-14(9-13)15(10-19(22)25-16)18-8-12-4-3-5-17(23-2)20(12)26-18/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVGXHJSSUXXRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=C(O3)C(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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